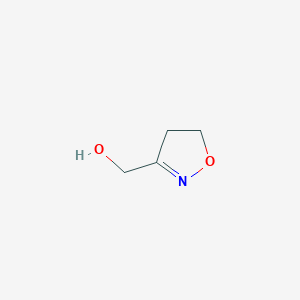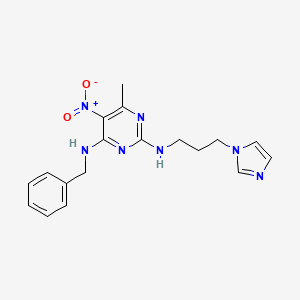
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound that features an imidazole ring, a benzyl group, and a nitropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with benzyl bromide to form the benzylated intermediate. This intermediate is then reacted with 6-methyl-5-nitropyrimidine-2,4-diamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The nitropyrimidine moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-5-nitropyrimidine-2,4-diamine: Lacks the methyl group at the 6-position.
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-2,4-diaminopyrimidine: Lacks the nitro group.
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine: Lacks the diamine functionality.
Uniqueness
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole and nitropyrimidine moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
4-N-benzyl-2-N-(3-imidazol-1-ylpropyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-14-16(25(26)27)17(21-12-15-6-3-2-4-7-15)23-18(22-14)20-8-5-10-24-11-9-19-13-24/h2-4,6-7,9,11,13H,5,8,10,12H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFRKTULCNPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
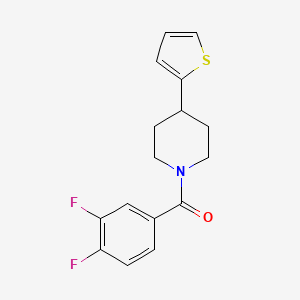

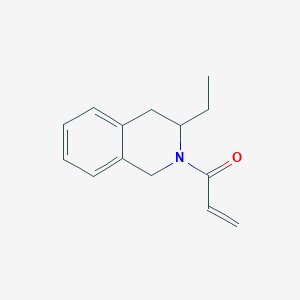
![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)
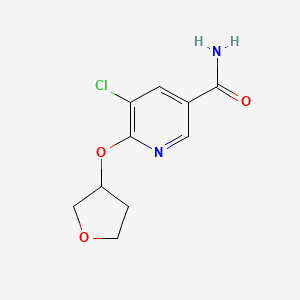
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2666225.png)
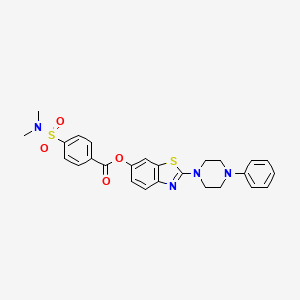
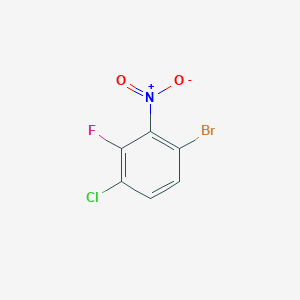
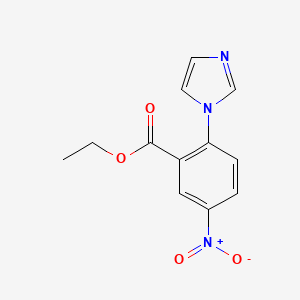
![3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid](/img/structure/B2666233.png)
![6-Tert-butyl-2-{1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2666234.png)
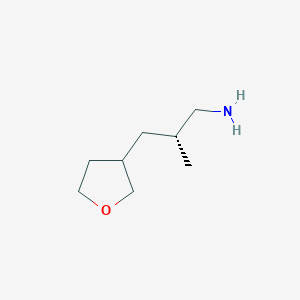
![1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666238.png)
